2-Oxo-2-phenylethyl 5-methyl-2-furoate

Description

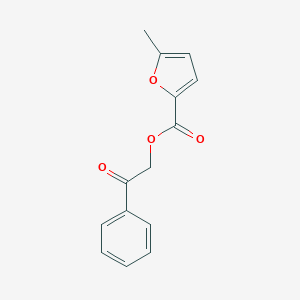

2-Oxo-2-phenylethyl 5-methyl-2-furoate is an ester derivative of 5-methyl-2-furoic acid, where the esterifying group is a 2-oxo-2-phenylethyl moiety. Structurally, it combines a furan ring substituted with a methyl group at the 5-position and a ketone-linked phenyl group at the ester side chain. This configuration distinguishes it from simpler esters like methyl 5-methyl-2-furoate (C₇H₈O₃), which lacks the aromatic and ketone functionalities .

For instance, substituted phenacyl bromides have been used in multi-step syntheses to introduce aryl-ketone groups into furan derivatives (e.g., in the preparation of sulfonamide antimicrobial agents) . Such approaches could be adapted for this compound, involving esterification of 5-methyl-2-furoic acid with 2-bromoacetophenone derivatives under basic conditions.

Properties

CAS No. |

898502-34-6 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24g/mol |

IUPAC Name |

phenacyl 5-methylfuran-2-carboxylate |

InChI |

InChI=1S/C14H12O4/c1-10-7-8-13(18-10)14(16)17-9-12(15)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

InChI Key |

OXKDQNJAHGFDEZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)C(=O)OCC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(O1)C(=O)OCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-methyl-2-furoate (C₇H₈O₃)

- Structure : A methyl ester of 5-methyl-2-furoic acid.

- Properties : Exhibits a sweet, fruity aroma and antioxidant activity, making it valuable in food and beverage industries .

- Synthesis: Produced via esterification of 5-methyl-2-furoic acid with methanol.

- Applications : Primarily used as a flavor enhancer.

[2-(Furan-2-ylmethylamino)-2-oxoethyl] 5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoate (C₂₁H₁₉FN₂O₆S)

- Structure: Incorporates a sulfamoyl benzoate core linked to a furan-amino-ketone group.

- Synthesis : Likely involves coupling of sulfamoyl benzoic acid derivatives with furan-containing amines.

5-(Substituted Phenyl)-N-(2-Oxo-2-(Substituted Phenyl)ethyl)-N-methylfuran-2-sulfonamides (e.g., 4a-4m)

- Structure : Furan-sulfonamide hybrids with aryl-ketone side chains.

- Properties : Demonstrated antimicrobial activity against bacterial and fungal strains, attributed to the sulfonamide moiety and aryl substituents .

- Synthesis : Multi-step process involving chlorosulfonation, amine coupling, and Suzuki-Miyaura cross-coupling .

β-Lactam Derivatives (e.g., (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid)

- Structure: Complex bicyclic β-lactam cores with aminoacyl side chains.

- Properties : Antibacterial activity, typical of penicillin-like compounds .

- Relevance : While structurally distinct, these highlight the role of ketone and aromatic groups in bioactive molecules.

Comparative Analysis Table

Key Findings and Implications

- This is analogous to sulfonamide derivatives, where aryl-ketone groups contribute to antimicrobial efficacy .

- Synthetic Flexibility : The compound’s synthesis could borrow from methodologies used for sulfonamide derivatives, such as Suzuki-Miyaura cross-coupling for aryl group introduction .

- Antioxidant vs. Antimicrobial Roles : While methyl 5-methyl-2-furoate is established as an antioxidant, the phenyl-ketone moiety in the target compound may broaden its utility to antimicrobial applications, pending empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.